(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzimidazole ring, a cyano group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
2,4-Difluorophenyl isocyanate: A compound with similar aromatic substitution patterns.
Uniqueness
What sets (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H14ClF3N4O2 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C20H14ClF3N4O2/c1-27-16-6-3-11(8-17(16)28(2)19(27)30)7-12(10-25)18(29)26-15-9-13(20(22,23)24)4-5-14(15)21/h3-9H,1-2H3,(H,26,29)/b12-7+ |
InChI Key |
PVJGWWLUVBHJGS-KPKJPENVSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N(C1=O)C |
Origin of Product |
United States |
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